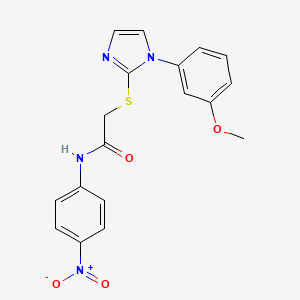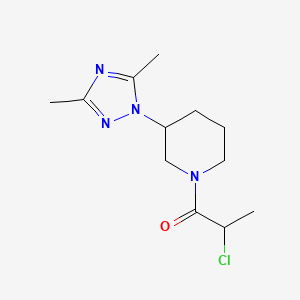
2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one is an organic compound that features a triazole ring, a piperidine ring, and a chlorinated propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Chlorination and Propanone Attachment: The final step involves the chlorination of the propanone moiety and its subsequent attachment to the piperidine-triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The triazole and piperidine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as acids or bases may be employed to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The chlorinated propanone moiety may act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,3-dimethylimidazolinium chloride: This compound also features a chlorinated moiety and is used as a precursor in organic synthesis.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings are widely studied for their biological activities.
Piperidine Derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
2-Chloro-1-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl)propan-1-one is unique due to its combination of a triazole ring, a piperidine ring, and a chlorinated propanone moiety. This unique structure allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-8(13)12(18)16-6-4-5-11(7-16)17-10(3)14-9(2)15-17/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZVCUJTMZAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCCN(C2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
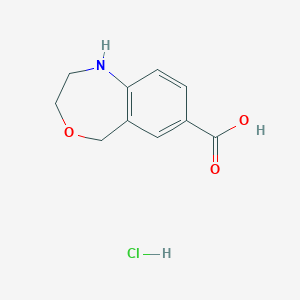

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)
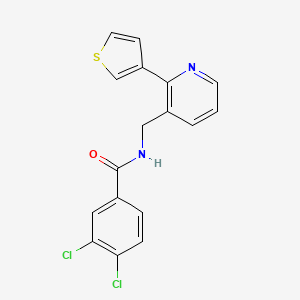
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2887419.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2887420.png)
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)
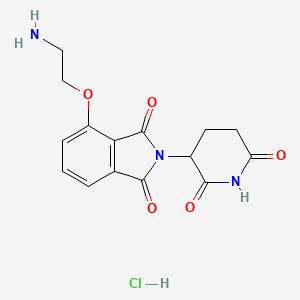
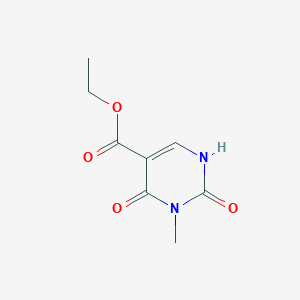
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/new.no-structure.jpg)
